4-(Bis(4-fluorophenyl)methylene)piperidine
Overview
Description
The compound "4-(Bis(4-fluorophenyl)methylene)piperidine" is a structural motif found in various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a bis(4-fluorophenyl)methylene group. This structural feature is significant in medicinal chemistry due to its binding affinity to various biological targets, including the dopamine transporter (DAT), which is implicated in neurological disorders and drug addiction .
Synthesis Analysis
The synthesis of compounds related to "4-(Bis(4-fluorophenyl)methylene)piperidine" has been explored in several studies. For instance, the synthesis of metabolites of a cerebral vasodilator, which shares a similar bis(4-fluorophenyl)methyl moiety, was performed to confirm the structures of these metabolites . Additionally, the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a related 4,4-bis(p-fluorophenyl)butyl group, involved a key intermediate that was prepared using rhodium-catalyzed hydroformylation . These synthetic routes highlight the importance of the bis(fluorophenyl) moiety in pharmaceutical development.
Molecular Structure Analysis
The molecular structure of "4-(Bis(4-fluorophenyl)methylene)piperidine" and its analogs can be elucidated using spectroscopic methods such as NMR. For example, a study on 3,5-bis[(E)-thienylmethylene]piperidin-4-ones, which are structurally related, utilized 1H and 13C NMR to study the configuration and conformation of these molecules . The magnetic anisotropic effects of substituent rings, such as thiophene or phenyl groups, were noted to be significant.
Chemical Reactions Analysis
The bis(4-fluorophenyl)methylene group in piperidine derivatives can undergo various chemical reactions. In the context of synthesizing neuroleptic agents, the key intermediate with the bis(fluorophenyl) group was reacted with different nitrogen-containing heterocycles to yield the final pharmaceutical compounds . The reactivity of such groups is crucial for the construction of complex molecules with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Bis(4-fluorophenyl)methylene)piperidine" derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the antimicrobial activity of these compounds, as seen in a study where novel substituted piperazine derivatives exhibited potent antimicrobial activities . The solid-state conformations of bis(piperazine-2,5-diones), which share a similar piperazine core, were found to be influenced by intermolecular interactions and steric effects of substituents . These properties are essential for understanding the behavior of such compounds in biological systems and their potential as drug candidates.
Scientific Research Applications
Calcium-Channel-Blocking and Antihypertensive Activity
4-(Bis(4-fluorophenyl)methylene)piperidine and related compounds have been synthesized as calcium-channel blockers and antihypertensive agents. Their potency as calcium-channel blockers was demonstrated in studies using rabbit aortic strips. Fluoro substituents in specific positions significantly enhanced potency. Some compounds in this series surpassed the efficacy of traditional calcium-channel blockers like verapamil, and showed significant antihypertensive effects in rats (Shanklin et al., 1991).
Antimycobacterial Activity
In the realm of antimycobacterial agents, 4-(Bis(4-fluorophenyl)methylene)piperidine derivatives demonstrated substantial in vitro and in vivo activity against Mycobacterium tuberculosis. One derivative exhibited potency surpassing standard treatments like isoniazid and ciprofloxacin, making it a promising candidate for treating tuberculosis (Kumar et al., 2008).
Dopamine Transporter Inhibition
Research has also focused on the role of these compounds as dopamine transporter inhibitors. Specific derivatives demonstrated high potency and selectivity for the dopamine transporter, making them potential therapeutic agents for conditions like cocaine dependence (Prisinzano et al., 2002).
Crystallographic Studies
Structural and crystallographic studies of 4-(Bis(4-fluorophenyl)methylene)piperidine compounds have been conducted, offering insights into their molecular conformations and potential interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Betz et al., 2011).
Synthesis and Structural Variations
The synthesis of various structural analogues of 4-(Bis(4-fluorophenyl)methylene)piperidine has been explored, highlighting the versatility of this compound in pharmaceutical chemistry. These studies provide a foundation for developing new drugs with improved efficacy and specificity (Shakhmaev et al., 2016).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of 4-(Bis(4-fluorophenyl)methylene)piperidine is crucial for its application as a therapeutic agent. Studies have examined its biotransformation in liver fractions and isolated hepatocytes, providing insights into its metabolic pathways and potential interactions in biological systems (Lavrijsen et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[bis(4-fluorophenyl)methylidene]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQGZBGAQFPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369130 | |
Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(4-fluorophenyl)methylene)piperidine | |
CAS RN |
58113-36-3 | |
Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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